molecular formula C17H17F3N2O3S B11066437 N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide

N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide

Cat. No.: B11066437
M. Wt: 386.4 g/mol
InChI Key: IAEJFJWJVYLYCO-UHFFFAOYSA-N
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Description

N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide: is a complex organic compound that features a trifluoromethyl group, an anilino group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Anilino Intermediate: The starting material, 3-(Trifluoromethyl)aniline, is reacted with a suitable acylating agent to form the anilino intermediate.

    Coupling Reaction: The anilino intermediate is then coupled with 4-bromophenylmethanesulfonamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitro derivatives and quinones.

    Reduction: Products include alcohols and amines.

    Substitution: Products include substituted anilines and sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural features, the compound is a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The anilino group can form hydrogen bonds with target proteins, while the methanesulfonamide group can interact with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methanesulfonamide group provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C17H17F3N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-[3-[3-(trifluoromethyl)anilino]propanoyl]phenyl]methanesulfonamide

InChI

InChI=1S/C17H17F3N2O3S/c1-26(24,25)22-14-7-5-12(6-8-14)16(23)9-10-21-15-4-2-3-13(11-15)17(18,19)20/h2-8,11,21-22H,9-10H2,1H3

InChI Key

IAEJFJWJVYLYCO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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